Karaviloside X

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

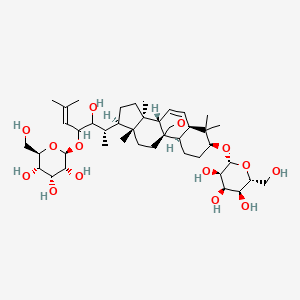

Fórmula molecular |

C42H68O14 |

|---|---|

Peso molecular |

797.0 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O14/c1-20(2)16-23(53-36-34(50)32(48)30(46)24(17-43)54-36)29(45)21(3)22-10-12-40(7)26-11-13-42-27(41(26,19-52-42)15-14-39(22,40)6)8-9-28(38(42,4)5)56-37-35(51)33(49)31(47)25(18-44)55-37/h11,13,16,21-37,43-51H,8-10,12,14-15,17-19H2,1-7H3/t21-,22+,23?,24+,25+,26-,27-,28-,29?,30+,31+,32+,33+,34+,35+,36+,37-,39+,40-,41-,42+/m0/s1 |

Clave InChI |

UVPDCWZQGLOBOB-WZLYLOCQSA-N |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C)C(C(C=C(C)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O)O |

SMILES canónico |

CC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C)C(C(C=C(C)C)OC7C(C(C(C(O7)CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Karaviloside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Karaviloside X, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia, commonly known as bitter melon. This document details the experimental methodologies employed for its isolation and characterization, presents its spectroscopic data in a structured format, and illustrates the logical workflow of its structural determination.

Isolation and Purification

The isolation of this compound from its natural source, the fruit of Momordica charantia, follows a multi-step protocol involving extraction and chromatographic separation. A generalized procedure, based on established methods for isolating similar cucurbitane triterpenoids, is as follows:

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered fruit material of Momordica charantia is subjected to exhaustive extraction with a polar solvent, typically methanol or a mixture of acetone and ethanol. This process is often facilitated by techniques such as ultrasonic-assisted extraction to ensure the efficient recovery of glycosidic compounds.

-

Solvent Partitioning: The resulting crude extract is then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step serves to separate compounds based on their polarity, with triterpenoid glycosides like this compound typically concentrating in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: The bioactive fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The initial separation is often performed on a silica gel column, eluting with a gradient of chloroform and methanol. This allows for the separation of major compound classes.

-

Reversed-Phase HPLC: Further purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of methanol and water or acetonitrile and water is commonly used as the mobile phase to isolate the pure compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

Structure Elucidation: A Spectroscopic Approach

The definitive chemical structure of this compound is determined through a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and elemental composition of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Ionization: Electrospray ionization (ESI) is typically employed, often in both positive and negative ion modes, to generate molecular ions.

-

Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Tandem mass spectrometry (MS/MS) is then performed to induce fragmentation of the parent ion, providing valuable structural information about the aglycone core and the nature and sequence of the sugar moieties.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Molecular Formula |

| [M+H]⁺ (or similar adduct) | Data not available in the searched literature | To be determined |

Note: While this compound has been identified and quantified by LC-MS/MS, the specific m/z values and fragmentation patterns from primary literature were not available in the searched results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound. A suite of 1D and 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling interactions.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization state (sp³, sp², sp).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing vicinal proton relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted/Hypothetical)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in the searched literature |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted/Hypothetical)

| Position | δC (ppm) |

| Data not available in the searched literature |

Note: The specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the provided search results. The tables are presented as a template for the expected data.

Signaling Pathways and Logical Relationships

The structure elucidation of this compound follows a logical workflow, integrating data from various analytical techniques. This process can be visualized as a signaling pathway, where the output of one experiment informs the next.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of chromatographic and spectroscopic techniques. While the presence of this compound in Momordica charantia has been confirmed, a comprehensive public record of its complete NMR and MS data remains to be fully detailed in primary scientific literature. The methodologies outlined in this guide provide a robust framework for the isolation and complete structural characterization of this and other novel cucurbitane triterpenoids, which are of significant interest to the pharmaceutical and natural products research communities.

Unveiling Karaviloside X: A Technical Guide to its Natural Source and Isolation

For Immediate Release

Kyoto, Japan - Karaviloside X, a complex cucurbitane-type triterpenoid glycoside, has been identified and isolated from the fruit of Momordica charantia, commonly known as bitter melon. This technical guide provides an in-depth overview of the natural source, isolation protocols, and spectroscopic characterization of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Natural Source

This compound is a naturally occurring phytochemical found in the fruit of Momordica charantia L.[1][2]. This plant, a member of the Cucurbitaceae family, is a popular vegetable and medicinal herb in many tropical and subtropical regions. The isolation of this compound, along with several other related karavilosides, was reported from the dried fruits of Momordica charantia cultivated in Sri Lanka.

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the successful isolation of a series of karavilosides, including this compound.

Experimental Protocols

1. Extraction:

The dried and powdered fruits of Momordica charantia are subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, typically diethyl ether, ethyl acetate, and n-butanol. The fraction containing the glycosides, including this compound, is typically found in the n-butanol-soluble fraction.

3. Chromatographic Purification:

The n-butanol fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The n-butanol extract is first fractionated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Reversed-Phase (RP-18) Column Chromatography: Fractions containing this compound are further purified on a reversed-phase (C18) column using a stepwise gradient of methanol in water as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column to yield pure this compound.

Quantitative Data

While the specific yield for this compound from the initial plant material is not explicitly detailed in the primary literature, the following table summarizes the typical chromatographic conditions used for the purification of related cucurbitane glycosides.

| Chromatographic Stage | Stationary Phase | Mobile Phase | Elution Mode |

| Initial Fractionation | Silica Gel | Chloroform-Methanol | Gradient |

| Intermediate Purification | Reversed-Phase (C18) | Methanol-Water | Stepwise Gradient |

| Final Purification | Reversed-Phase (C18) HPLC | Acetonitrile-Water or Methanol-Water | Isocratic or Gradient |

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]+ | C42H68O16Na |

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in deuterated pyridine (C₅D₅N).

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 3 | 3.45 | m |

| 7 | 4.60 | br s |

| 1' (Allopyranose) | 4.95 | d (7.8) |

| 1'' (Allopyranose) | 5.25 | d (7.8) |

| Additional proton signals for the aglycone and sugar moieties are present. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 37.6 | 1' | 105.7 |

| 2 | 28.5 | 2' | 75.9 |

| 3 | 88.9 | 3' | 78.5 |

| 4 | 39.7 | 4' | 72.1 |

| 5 | 141.2 | 5' | 78.8 |

| 6 | 122.0 | 6' | 63.2 |

| 7 | 70.4 | 1'' | 106.1 |

| 8 | 49.3 | 2'' | 75.8 |

| 9 | 50.1 | 3'' | 78.7 |

| 10 | 36.9 | 4'' | 72.3 |

| Additional carbon signals for the aglycone and sugar moieties are present. |

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Momordica charantia.

Caption: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive overview of the natural sourcing and detailed isolation procedures for this compound. The presented data will be instrumental for further research into the biological activities and potential therapeutic applications of this complex natural product.

References

- 1. Structures of new cucurbitane-type triterpenes and glycosides, karavilagenins and karavilosides, from the dried fruit of Momordica charantia L. in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the Constituents of Momordica charantia L. I. Isolation and Characterization of Momordicosides A and B, Glycosides of a Pentahydroxy-cucurbitane Triterpene [jstage.jst.go.jp]

Biosynthesis of Karaviloside X in Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Karaviloside X, a notable cucurbitane-type triterpenoid glycoside found in Momordica charantia (bitter melon). This document synthesizes current knowledge on the enzymatic steps, potential intermediates, and relevant gene candidates. It also outlines detailed experimental protocols and presents quantitative data to facilitate further research and drug development efforts centered on this pharmacologically significant molecule.

Introduction to this compound and its Significance

Momordica charantia is a plant rich in a diverse array of secondary metabolites, among which the cucurbitane-type triterpenoids are of significant interest due to their wide range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties. This compound belongs to this class of compounds and is characterized by a complex, highly oxygenated tetracyclic core structure with specific glycosylation patterns. Understanding its biosynthesis is crucial for metabolic engineering approaches to enhance its production and for the synthesis of novel derivatives with improved therapeutic potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of cucurbitane triterpenoid synthesis, originating from the cyclization of 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages: cyclization, oxidation, and glycosylation. While the complete pathway for this compound has not been fully elucidated experimentally, a putative pathway can be proposed based on studies of related compounds in M. charantia and other cucurbits.

Stage 1: Formation of the Cucurbitadienol Skeleton

The biosynthesis is initiated from the ubiquitous precursor 2,3-oxidosqualene, which is a product of the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways.

-

Enzyme: Cucurbitadienol Synthase (McCBS)

-

Gene: McCBS

-

Reaction: The enzyme McCBS, an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol. This is the first committed step in the biosynthesis of cucurbitacins.[1][2]

Stage 2: Oxidative Modifications of the Cucurbitadienol Core

Following the formation of cucurbitadienol, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These reactions introduce hydroxyl groups and other functionalities at various positions on the triterpenoid backbone, leading to a diverse array of cucurbitacin aglycones. For this compound, specific hydroxylations are key.

Based on the structure of known karavilosides and related momordicosides, the following oxidative steps are proposed:

-

Hydroxylation at C-7: A CYP450 enzyme introduces a hydroxyl group at the C-7 position.

-

Hydroxylation at C-25: Another CYP450 mediates hydroxylation at the C-25 position.

-

Formation of the 19-aldehyde: The methyl group at C-19 is oxidized to an aldehyde functionality, a common feature in many momordicosides.

While the specific P450s responsible for these transformations in this compound biosynthesis have not been definitively identified, studies on M. charantia have identified several candidate genes, such as McCYP81AQ19 (C-23 hydroxylation), McCYP88L7 (C-19 hydroxylation and ether bridge formation), and McCYP88L8 (C-7 hydroxylation), that are involved in the biosynthesis of other cucurbitacins and may play a role here.[3]

Stage 3: Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hydroxylated aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). The specific sugar residues and their linkages determine the final identity and bioactivity of the glycoside. This compound possesses a specific glycosylation pattern that is crucial for its pharmacological properties. The identification of the specific UGTs involved in this step is an active area of research.

Visualizing the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Momordica charantia.

Quantitative Data Summary

Quantitative data on the biosynthesis of this compound specifically is limited. However, data from related cucurbitane triterpenoids in M. charantia can provide valuable insights into the regulation and flux of the pathway.

| Gene/Compound | Tissue | Expression Level / Concentration | Method | Reference |

| McCBS (Cucurbitadienol synthase) | Leaves | Highest expression | RNA-seq, qRT-PCR | [1][2] |

| McIMS (Isomultiflorenol synthase) | Roots, Stems | High expression | RNA-seq, qRT-PCR | [1][2] |

| McBAS (β-amyrin synthase) | Fruits | High expression | RNA-seq, qRT-PCR | [1][2] |

| Charantin | Fruits (ripening) | Highest accumulation | HPLC | [4] |

| Momordicoside A | Fruits | Variable (cultivar dependent) | UHPLC-MS/MS | [5] |

| Momordicine I | Fruits | Variable (cultivar dependent) | UHPLC-MS/MS | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of candidate biosynthetic genes.

Experimental Workflow for qRT-PCR

Caption: Workflow for quantitative real-time PCR (qRT-PCR) analysis.

-

Tissue Collection and RNA Extraction:

-

Collect fresh plant tissues (e.g., leaves, fruits at different developmental stages, roots) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for candidate genes (e.g., McCBS, CYP450s, UGTs) and a reference gene (e.g., Actin or GAPDH).

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.

-

Include no-template controls for each primer pair.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[6]

-

Heterologous Expression and Functional Characterization of P450 Enzymes

This protocol describes the expression of candidate P450 enzymes in a heterologous host to determine their function.

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate CYP450 gene from M. charantia cDNA.

-

Clone the PCR product into a suitable expression vector (e.g., for yeast or E. coli).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Induce protein expression under optimized conditions (temperature, inducer concentration).

-

-

In Vitro Enzyme Assay:

-

Prepare microsomes (for membrane-bound P450s) or cell lysates from the recombinant host.

-

Incubate the enzyme preparation with the putative substrate (e.g., cucurbitadienol) and a P450 reductase partner.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS or GC-MS to identify the modified triterpenoids.

-

Compare the retention times and mass spectra with authentic standards if available.

-

Metabolite Profiling by LC-MS

This protocol is for the extraction and analysis of triterpenoid glycosides, including this compound, from plant tissues.

Workflow for LC-MS Metabolite Profiling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selection and validation of appropriate reference genes for real-time quantitative PCR analysis in Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 6. mdpi.com [mdpi.com]

In Silico Prediction of Karaviloside X Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

Introduction to Karaviloside X and In Silico Approaches

Given the therapeutic potential of its chemical relatives, this compound presents a compelling subject for bioactivity screening. Computational approaches are indispensable in modern drug discovery for profiling natural products.[1][3] These methods, including molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) analysis, allow for the direct modeling of chemical interactions and the prediction of therapeutic effects.[9] This guide proposes a systematic in silico strategy to elucidate the potential bioactivity of this compound.

Known Bioactivities of Related Momordica charantia Triterpenoids

The rationale for investigating this compound is built upon the established biological activities of structurally similar compounds isolated from M. charantia. A summary of these activities is presented below.

| Compound/Extract | Bioactivity | Target/Mechanism | Reference |

| Karaviloside VIII | α-Amylase Inhibition | Enzyme Inhibition | [5] |

| α-Glucosidase Inhibition | Enzyme Inhibition | [5] | |

| Karaviloside XI | Anti-diabetic | AMPK Pathway Activation | [7][8] |

| Momordicosides | Anti-diabetic | AMPK Pathway Activation, Glucose Uptake | [7] |

| Various Triterpenoids | Anti-diabetic | PTP1B Inhibition | [7] |

| M. charantia Extracts | Anti-inflammatory | Inhibition of COX-2, IL-6, TNF-α | [5] |

Proposed In Silico Workflow

A structured computational workflow is essential for a thorough investigation of a novel compound. The following workflow is proposed for predicting the bioactivity of this compound, starting from ligand preparation and culminating in toxicity assessment.

Caption: Proposed workflow for in silico bioactivity prediction.

Detailed Experimental Protocols

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Ligand Preparation

-

Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem or draw it using chemical drawing software (e.g., ChemDraw).

-

Convert to 3D: Use a program like Open Babel or the builder tool in molecular modeling software (e.g., Avogadro, Maestro) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94 or AMBER. The resulting structure should be saved in a suitable format (e.g., .pdb, .mol2, .sdf).

Target Identification and Preparation

-

Target Fishing: Identify potential protein targets for this compound using reverse screening and target prediction web servers like SwissTargetPrediction, PharmMapper, or SuperPred. These tools predict targets based on ligand 2D/3D similarity to known active molecules.[10][11]

-

Prioritize Targets: Based on the known activities of related compounds, prioritize predicted targets involved in diabetes and inflammation, such as α-amylase (PDB ID: e.g., 1B2Y), α-glucosidase (PDB ID: e.g., 3A4A), and AMP-activated protein kinase (AMPK) (PDB ID: e.g., 4CFE).[5]

-

Protein Structure Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

-

Identify the binding site. This can be the active site where a known inhibitor binds or a site predicted by pocket-finding algorithms.

-

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9]

-

Grid Box Generation: Define a grid box that encompasses the identified binding site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.

-

Docking Execution: Use a docking program like AutoDock Vina to perform the docking calculation.[12] The software will systematically sample different conformations and orientations of this compound within the grid box.

-

Scoring and Analysis: The program will generate several binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Visualize the best-scoring docked complex using software like PyMOL or Discovery Studio to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[9]

-

System Preparation: Place the best-docked complex from the molecular docking step into a simulation box (e.g., cubic or dodecahedron).

-

Solvation: Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: Run the production MD simulation for a duration of 50-100 nanoseconds. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to evaluate interaction persistence.

ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for evaluating a compound's drug-likeness.[13]

-

Input Structure: Use the 2D or 3D structure of this compound as input for online prediction tools.

-

Server Submission: Submit the structure to web-based platforms like SwissADME, pkCSM, or ADMETlab 2.0.[12][14]

-

Property Analysis: Analyze the output, which typically includes:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, CYP450 enzyme inhibition.

-

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five.

-

Toxicity: Predictions for AMES toxicity, hepatotoxicity, and others.[14]

-

Potential Signaling Pathway Involvement

Given the established role of related triterpenoids in modulating the AMPK pathway, it is plausible that this compound may exert its potential anti-diabetic effects through this mechanism.[7][8] The AMPK signaling cascade is a central regulator of cellular energy homeostasis.

Caption: Potential modulation of the AMPK signaling pathway.

In silico docking of this compound to the AMPK protein complex could provide initial evidence for a direct interaction, which could then be validated through MD simulations and subsequent in vitro assays.

Conclusion

This technical guide presents a systematic and robust in silico framework for the preliminary evaluation of this compound bioactivity. By leveraging a combination of target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can efficiently generate hypotheses regarding its mechanism of action, therapeutic potential, and drug-likeness. The described protocols offer a roadmap for computational analysis, enabling the prioritization of natural products for further experimental validation and accelerating the journey from discovery to clinical application.[4]

References

- 1. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Karaviloside II (EVT-1590284) [evitachem.com]

- 7. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Studies of Bioactive Compounds Selected from Four African Plants with Inhibitory Activity Against Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (pfDHFR-TS) [aprh.journals.ekb.eg]

- 13. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Karaviloside X

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karaviloside X, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), is a member of a class of natural products with significant therapeutic potential. This document provides a comprehensive overview of the known physicochemical properties, relevant experimental protocols, and the putative biological mechanism of action of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on closely related karavilosides and general methodologies applicable to its study, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table summarizes the available information. For context, properties of the closely related Karaviloside XI are also included where available, as these may serve as a useful proxy.

| Property | This compound | Karaviloside XI (for comparison) | Source |

| CAS Number | 934739-34-1 | 934739-35-2 | [1] |

| Molecular Formula | C₄₂H₆₈O₁₄ | C₃₆H₆₀O₁₀ | [1][2] |

| Molecular Weight | 796.99 g/mol | 652.87 g/mol | [1][2] |

| Melting Point | Not Reported | Not Reported | |

| Boiling Point | Not Reported | 809.7±65.0°C (Predicted) | [3] |

| Appearance | Not Reported | Powder | [3] |

| Solubility | Not Reported | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol. | [3][4] |

| Water Solubility | Not Reported | Limited | [5] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the reviewed literature. However, the following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of cucurbitane-type triterpenoids from Momordica charantia, which can be adapted for the study of this compound.

Isolation and Purification of this compound

The isolation of karavilosides from Momordica charantia typically involves solvent extraction followed by chromatographic purification.

2.1.1. Extraction

A common method for extracting triterpenoid glycosides is ultrasound-assisted extraction.

-

Plant Material: Fresh or dried fruits of Momordica charantia.

-

Protocol:

-

One gram of the powdered plant material (skin, seeds, or pith) is subjected to ultrasonic extraction.[6]

-

The extraction solvent is a 1:1 mixture of acetone and ethanol.[6]

-

The mixture is sonicated for a specified period (e.g., 30 minutes) at a controlled temperature.

-

The extract is then filtered and the solvent is evaporated under reduced pressure to yield a crude extract.

-

2.1.2. Purification using High-Performance Liquid Chromatography (HPLC)

The crude extract is further purified by HPLC to isolate individual compounds like this compound.

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for the separation of triterpenoid glycosides.

-

Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a gradient starting from a lower concentration of acetonitrile to a higher concentration over a set period.

-

Protocol:

-

The crude extract is dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm filter.

-

The sample is injected onto the HPLC column.

-

Fractions are collected based on the retention times of the separating peaks.

-

The purity of the collected fractions is then assessed by analytical HPLC.

-

Figure 1: Workflow for the isolation and purification of this compound.

Structural Characterization

The structure of the purified compound is elucidated using spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvents such as CDCl₃, CD₃OD, or pyridine-d₅.

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR spectra are recorded to identify the types and numbers of protons and carbons.

-

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

-

-

Data Interpretation: The chemical shifts (δ) in ppm and coupling constants (J) in Hz are analyzed to determine the structure. For cucurbitane triterpenoids, characteristic signals for methyl groups, olefinic protons, and sugar moieties are typically observed.[7][8]

2.2.2. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ionization source like Electrospray Ionization (ESI).

-

Protocol:

-

The purified compound is dissolved in a suitable solvent and infused into the mass spectrometer.

-

High-resolution mass spectra are acquired to determine the accurate mass and molecular formula.

-

Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which provide information about the structure of the aglycone and the sugar moieties.

-

Biological Activity Assays

Based on studies of related karavilosides, this compound is predicted to have anti-diabetic properties mediated through the AMPK signaling pathway.

2.3.1. AMPK Phosphorylation Assay (Western Blot)

This assay determines if this compound can induce the phosphorylation (activation) of AMPK in a cell-based model.

-

Cell Line: L6 myotubes are a common model for studying glucose uptake in muscle cells.

-

Protocol:

-

L6 myotubes are cultured to differentiation.

-

Cells are treated with various concentrations of this compound for a specified time. A positive control (e.g., AICAR) and a vehicle control (e.g., DMSO) are included.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The ratio of phospho-AMPK to total AMPK is quantified by densitometry.[8]

-

2.3.2. GLUT4 Translocation Assay

This assay measures the movement of the glucose transporter 4 (GLUT4) to the cell membrane, a key step in glucose uptake.

-

Cell Line: L6-GLUT4myc myoblasts or other cells stably expressing a tagged GLUT4.

-

Protocol:

-

Cells are serum-starved and then treated with this compound, insulin (positive control), or vehicle.

-

After treatment, cells are fixed.

-

For non-permeabilized cells, surface GLUT4 is detected using an antibody against the exofacial tag (e.g., myc).

-

A fluorescently labeled secondary antibody is then used.

-

The fluorescence intensity at the cell surface is quantified using immunofluorescence microscopy or flow cytometry. An increase in surface fluorescence indicates GLUT4 translocation.[9][10]

-

Signaling Pathway

The primary signaling pathway implicated in the anti-diabetic effects of karavilosides is the AMP-activated protein kinase (AMPK) pathway.

Mechanism of Action:

-

AMPK Activation: Karavilosides are proposed to activate AMPK in peripheral tissues like skeletal muscle.[1] The exact upstream mechanism for this compound is not yet elucidated but may involve the activation of an upstream kinase such as CaMKKβ, as has been shown for other bitter melon triterpenoids.[11][12]

-

GLUT4 Translocation: Activated AMPK promotes the translocation of GLUT4-containing vesicles from intracellular storage to the plasma membrane.[1]

-

Glucose Uptake: The increased presence of GLUT4 at the cell surface facilitates the uptake of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.

Figure 2: Proposed mechanism of action for this compound in stimulating glucose uptake.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the context of metabolic disorders like type 2 diabetes. While specific data on its physicochemical properties and detailed experimental protocols are currently sparse, this guide provides a framework for its further investigation based on the knowledge of related cucurbitane triterpenoids. Future research should focus on the complete characterization of this compound and a definitive elucidation of its molecular mechanism of action to fully realize its therapeutic potential.

References

- 1. Cucurbitane triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Karaviloside X: A Technical Guide on its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karaviloside X, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery and historical context of the karaviloside family of compounds, with a specific focus on this compound. It details the experimental protocols for the isolation and structural elucidation of these complex natural products and presents their biological activities in a structured format. Furthermore, this guide illustrates the proposed signaling pathways associated with the therapeutic potential of karavilosides, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of the karaviloside family of compounds is rooted in the extensive phytochemical investigation of Momordica charantia, a plant with a long history of use in traditional medicine for treating various ailments, including diabetes and infections.

The Emergence of the Karaviloside Family

In 2006, a significant breakthrough was made by a team of researchers led by Masayuki Yoshikawa at Kyoto Pharmaceutical University in Japan.[1] Their work on the dried fruit of Momordica charantia from Sri Lanka led to the isolation and characterization of five novel cucurbitane-type triterpene glycosides, which they named karavilosides I, II, III, IV, and V.[1] This seminal study laid the groundwork for the identification of a new series of bioactive natural products and established the general structural features of the karaviloside scaffold.

The Identification of this compound

While the initial 2006 publication did not describe this compound, subsequent research on various cultivars of Momordica charantia expanded the family of known karavilosides. The specific side-chain structure characteristic of this compound, a 23-O-β-allopyranosyl-cucurbita-5,24-dien-7α,3β, 22(R), 23(S)-tetraol 3-O-β-allopyranoside, has been described in later studies.[2] This suggests that this compound was likely identified and characterized in the years following the initial discovery of the karaviloside class, as part of the ongoing efforts to profile the chemical constituents of bitter melon from different geographical regions.

Experimental Protocols

The isolation and structural elucidation of this compound and its congeners rely on a combination of chromatographic and spectroscopic techniques. The following sections detail the generalized experimental methodologies employed in the characterization of these compounds.

Extraction and Isolation

A typical workflow for the isolation of karavilosides from Momordica charantia is as follows:

-

Extraction: The dried and powdered fruit of Momordica charantia is typically extracted with methanol at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to sequential solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with glycosides (typically the ethyl acetate and n-butanol fractions) are further purified using various column chromatography techniques, including Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties.

Quantitative Data on Biological Activities

Karavilosides have demonstrated a range of biological activities. The following tables summarize the available quantitative data for this compound and related compounds.

| Compound | Biological Activity | Assay | Result | Reference |

| M. charantia pith extract (containing karavilosides) | Anti-HIV-1 | Reverse Transcriptase Inhibition | IC₅₀ = 0.125 mg/mL | [3] |

Table 1: Anti-HIV Activity of Momordica charantia Extract Containing Karavilosides.

| Compound | Biological Activity | Assay | Result | Reference |

| Karaviloside VI | α-glucosidase inhibition | in vitro | 40.3% inhibition at 1.33 mM | [2] |

| Karaviloside VIII | α-glucosidase inhibition | in vitro | 56.5% inhibition at 1.33 mM | [2] |

Table 2: Anti-diabetic Activity of Related Karavilosides.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of karavilosides are attributed to their modulation of specific signaling pathways.

Anti-HIV Activity: Reverse Transcriptase Inhibition

Karavilosides are believed to exert their anti-HIV effects through the inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of the HIV genome.

Potential Metabolic Regulation: PI3K/Akt Signaling Pathway

Cucurbitane-type triterpenoids from Momordica charantia have been shown to modulate signaling pathways involved in glucose metabolism, such as the PI3K/Akt pathway.[4] While the specific effects of this compound on this pathway require further investigation, it is a plausible mechanism for the traditional use of bitter melon in managing diabetes.

Conclusion

This compound and the broader family of karavilosides represent a class of promising bioactive compounds from Momordica charantia. Their discovery has been a significant step in understanding the scientific basis for the plant's traditional medicinal uses. The detailed experimental protocols for their isolation and characterization, coupled with the growing body of evidence for their biological activities, provide a solid foundation for future research. Further investigation into the specific molecular mechanisms and signaling pathways modulated by this compound is warranted to fully explore its therapeutic potential in areas such as infectious diseases and metabolic disorders. This technical guide serves as a comprehensive resource to facilitate and inspire such future research endeavors.

References

- 1. Structures of new cucurbitane-type triterpenes and glycosides, karavilagenins and karavilosides, from the dried fruit of Momordica charantia L. in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast | MDPI [mdpi.com]

- 4. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Karaviloside X: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karaviloside X is a cucurbitane-type triterpenoid glycoside, a class of natural products known for their diverse biological activities. Isolated from Momordica charantia, commonly known as bitter melon, this compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data reported for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its isolation and characterization.

Chemical Structure

This compound belongs to the complex family of cucurbitane triterpenoids, which are characterized by a distinctive tetracyclic skeleton. The specific stereochemistry and glycosylation pattern of this compound contribute to its unique biological profile.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| Aglycone | |||

| ... | ... | ... | ... |

| Glycoside Moiety | |||

| ... | ... | ... | ... |

| Data would be typically recorded in pyridine-d₅ or methanol-d₄. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

| Position | δC (ppm) | DEPT |

| ... | ... | ... |

| Aglycone | ||

| ... | ... | ... |

| Glycoside Moiety | ||

| ... | ... | ... |

| Data would be typically recorded in pyridine-d₅ or methanol-d₄. |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₄₂H₆₈O₁₄ |

| This data is based on information from related compounds and general knowledge of the class. |

Experimental Protocols

The following protocols are generalized from methods reported for the isolation and structural elucidation of cucurbitane-type triterpenoids from Momordica charantia.

Isolation of this compound

-

Extraction: The dried and powdered leaves and vines of Momordica charantia are extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Separation: The n-BuOH soluble fraction, which typically contains the glycosidic compounds, is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH.

-

Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and finally by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

Structural Elucidation Workflow

The structural elucidation of a novel natural product like this compound follows a logical progression of experiments and data analysis. The diagram below illustrates this workflow.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of the chemical structure.

An In-depth Technical Guide to Karaviloside X and its Analogues in Bitter Melon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, which are largely attributed to its rich composition of cucurbitane-type triterpenoid glycosides. Among these, Karaviloside X and its analogues represent a class of compounds with significant therapeutic potential, particularly in the realms of oncology and metabolic diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its related compounds. It details their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for their isolation and evaluation, and presents visual diagrams of the critical signaling pathways they modulate. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction

Bitter melon has a long history of use in traditional medicine for treating a variety of ailments, including diabetes and cancer.[1] Scientific investigations have identified cucurbitane-type triterpenoids as the major bioactive constituents responsible for these therapeutic effects.[2] This guide focuses specifically on this compound and its structural analogues, a subset of these triterpenoids that have demonstrated potent biological activities. These activities include cytotoxicity against various cancer cell lines and the modulation of key metabolic pathways, positioning them as promising candidates for further drug development.

Chemical Structures and Analogues

Karavilosides are a series of cucurbitane triterpenoid glycosides isolated from Momordica charantia.[3] The basic structure consists of a tetracyclic cucurbitane skeleton, characterized by a unique C-19 methyl group forming a C-5/19 ether linkage in many analogues. Glycosylation at various positions, typically C-3, contributes to the diversity and biological activity of these compounds.

While the exact structure of this compound is not as widely documented in readily available literature as some of its analogues, it belongs to this family of complex glycosides. Other notable karavilosides with elucidated structures include Karaviloside I, II, III, V, and XI.[3][4] The structural variations among these analogues, such as the nature and position of sugar moieties and substitutions on the triterpenoid backbone, significantly influence their biological activities.

Quantitative Bioactivity Data

The biological activities of this compound and its analogues have been evaluated in various in vitro models. The following tables summarize the available quantitative data, primarily focusing on their anti-cancer and anti-diabetic properties. It is important to note that specific data for this compound is limited in the reviewed literature; therefore, data for its close analogues are presented to provide a comparative overview of the potential activities of this class of compounds.

Table 1: Anti-cancer Activity of Karaviloside Analogues and Other Bitter Melon Triterpenoids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Karaviloside III | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 4.12 ± 0.27 | [5] |

| Karaviloside III | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity | 16.68 ± 2.07 | [5] |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (TCD) | MCF-7 (Breast Cancer) | Proliferation | 19 | [2] |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (TCD) | MDA-MB-231 (Breast Cancer) | Proliferation | 23 | [2] |

| Bitter Melon Extract | Cal27, JHU029, JHU022 (Oral Cancer) | Growth Inhibition | 1-2% of 0.1 g/mL stock | [6] |

Table 2: Anti-diabetic and Anti-inflammatory Activities of Karaviloside Analogues

| Compound | Biological Activity | Assay System | Concentration/Effect | Reference |

| Karaviloside VI | α-Amylase Inhibition | In vitro enzyme assay | 68.0–76.6% inhibition at 0.87 mM | [7] |

| Karaviloside VIII | α-Amylase Inhibition | In vitro enzyme assay | 68.0–76.6% inhibition at 0.87 mM | [7] |

| Karaviloside VI | α-Glucosidase Inhibition | In vitro enzyme assay | 40.3% inhibition at 1.33 mM | [7] |

| Karaviloside VIII | α-Glucosidase Inhibition | In vitro enzyme assay | 56.5% inhibition at 1.33 mM | [7] |

| Karaviloside VI, VIII | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Decreased IL-6, TNF-α, COX-2, iNOS expression at 50 µM | [8] |

| Momordicosides Q, R, S, T & Karaviloside XI | GLUT4 Translocation | L6 myotubes and 3T3-L1 adipocytes | Stimulation of GLUT4 translocation | [9] |

| Momordicosides Q, R, S, T & Karaviloside XI | AMPK Activation | L6 myotubes and 3T3-L1 adipocytes | Increased AMPK activity | [9] |

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound and its analogues are mediated through the modulation of several key signaling pathways.

Anti-diabetic and Metabolic Effects: AMPK Pathway Activation

A primary mechanism for the anti-diabetic effects of bitter melon triterpenoids is the activation of AMP-activated protein kinase (AMPK).[9] AMPK acts as a central energy sensor in cells.[10] Its activation initiates a cascade of events aimed at restoring cellular energy balance, including the enhancement of glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like gluconeogenesis and lipid synthesis.[10]

Studies have shown that karavilosides and related momordicosides stimulate the phosphorylation and activation of AMPK.[9] This activation is, at least in part, mediated by the upstream kinase Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), and appears to be independent of LKB1, another major AMPK kinase.[11] Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells, facilitating glucose uptake from the bloodstream.[9]

AMPK Signaling Pathway Activation by Karavilosides.

Anti-cancer Effects: Modulation of PI3K/Akt and Other Pathways

The anti-cancer properties of cucurbitane triterpenoids from bitter melon are linked to their ability to interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt pathway.[2] The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

Triterpenoids from bitter melon have been shown to down-regulate the phosphorylation of Akt, a key downstream effector of PI3K.[2] Inhibition of Akt signaling can lead to the suppression of its downstream targets, such as NF-κB, which is involved in inflammation and cell survival.[2] This disruption of pro-survival signaling can induce cell cycle arrest and apoptosis in cancer cells.

Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.

Isolation and Characterization of Karavilosides

Objective: To isolate and structurally elucidate karavilosides from Momordica charantia.

Protocol:

-

Extraction:

-

Air-dried and powdered fruits of Momordica charantia are extracted exhaustively with methanol at room temperature.[3]

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the ethyl acetate and n-butanol fractions, which typically contain the triterpenoid glycosides, are selected for further purification.

-

-

Chromatographic Purification:

-

The active fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of the fractions containing karavilosides is achieved by repeated column chromatography on silica gel and/or reversed-phase (ODS) columns.

-

Final purification is often performed using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

-

-

Structure Elucidation:

-

The structures of the purified compounds are determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.

-

-

Workflow for Isolation and Characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of karavilosides on cancer cell lines.

Protocol:

-

Cell Seeding:

-

Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

-

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of karavilosides on macrophages.

Protocol:

-

Cell Culture and Stimulation:

-

RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

-

-

Cytokine Measurement (ELISA):

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis (RT-qPCR):

-

Total RNA is extracted from the cells after treatment.

-

The expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

GLUT4 Translocation Assay

Objective: To assess the effect of karavilosides on glucose transporter 4 (GLUT4) translocation in muscle or fat cells.

Protocol:

-

Cell Culture:

-

L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are differentiated into myotubes.

-

-

Compound Treatment:

-

The differentiated myotubes are serum-starved for 3-4 hours.

-

The cells are then treated with the test compound or a positive control (e.g., insulin) for a specified time (e.g., 30 minutes).

-

-

Immunofluorescence Staining:

-

The cells are fixed with paraformaldehyde.

-

The cells are incubated with a primary antibody against the myc tag (to detect GLUT4 at the cell surface) without permeabilization.

-

A fluorescently labeled secondary antibody is then added.

-

-

Quantification:

-

The amount of GLUT4 at the plasma membrane is quantified by measuring the fluorescence intensity using a fluorescence plate reader or by imaging with a fluorescence microscope and analyzing the images.

-

Conclusion and Future Directions

This compound and its analogues from bitter melon have emerged as a promising class of natural compounds with significant potential for the development of new therapies for cancer and metabolic disorders. Their ability to modulate key signaling pathways such as AMPK and PI3K/Akt underscores their therapeutic relevance. The quantitative data, while still limited for this compound itself, strongly supports the continued investigation of this family of compounds.

Future research should focus on:

-

The complete structural elucidation and synthesis of this compound to enable more detailed and specific biological studies.

-

Comprehensive in vitro and in vivo studies to establish the efficacy and safety profiles of purified karavilosides.

-

Further investigation into the molecular targets and signaling pathways modulated by these compounds to fully understand their mechanisms of action.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities, which can guide the design of more potent and selective analogues.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its analogues, with the ultimate goal of translating these promising natural products into novel therapeutic agents.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. A triterpenoid from wild bitter gourd inhibits breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Targets of Karaviloside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karaviloside X is a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia, commonly known as bitter melon. This plant has a long history in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and viral infections. Recent scientific investigations have begun to elucidate the molecular mechanisms behind these therapeutic effects, with a focus on identifying the specific bioactive compounds and their pharmacological targets. This technical guide provides an in-depth overview of the potential pharmacological targets of this compound, with a focus on its antiviral, antidiabetic, and anti-inflammatory activities. The information presented herein is based on available in silico and in vitro studies of this compound and related cucurbitane triterpenoids.

Primary Identified Target: HIV-1 Reverse Transcriptase (RT)

The most direct evidence for a pharmacological target of this compound comes from computational molecular docking studies. These studies have identified HIV-1 Reverse Transcriptase (RT) as a primary potential target for this compound, suggesting a role for this compound in the development of novel antiretroviral therapies.

Molecular Docking Studies

In silico molecular docking simulations have demonstrated that this compound exhibits a significant binding affinity for the active site of HIV-1 RT.[1][2] The binding affinity is reported to be comparable to that of Rilpivirine, a known non-nucleoside reverse transcriptase inhibitor (NNRTI), and higher than that of doxorubicin.[1][2] This strong interaction suggests that this compound may act as an inhibitor of HIV-1 RT, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

Table 1: Summary of In Silico Docking Data for this compound and Reference Compounds against HIV-1 Reverse Transcriptase

| Compound | Target Protein | Reported Binding Affinity | Reference |

| This compound | HIV-1 Reverse Transcriptase | Comparable to Rilpivirine, higher than doxorubicin | [1][2] |

| Rilpivirine (NNRTI) | HIV-1 Reverse Transcriptase | High affinity (Control) | [1][2] |

| Doxorubicin | HIV-1 Reverse Transcriptase | Lower affinity than this compound | [1][2] |

Proposed Mechanism of Action: Inhibition of HIV-1 Replication

Based on the molecular docking studies, the proposed mechanism of action for this compound as an anti-HIV agent is the inhibition of the reverse transcriptase enzyme. By binding to the active site of HIV-1 RT, this compound is predicted to allosterically inhibit the polymerase activity of the enzyme, thus halting viral DNA synthesis.

References

Preliminary Cytotoxicity Screening of Karaviloside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the preliminary cytotoxicity screening of Karaviloside X is not publicly available. This guide provides a comprehensive framework based on the screening of structurally related cucurbitane-type triterpenoids isolated from Momordica charantia. The methodologies and potential mechanisms discussed are representative of those used for evaluating the cytotoxic potential of this class of natural products.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia, a plant known for its diverse medicinal properties. Triterpenoids from this plant have garnered significant interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anticancer activities. The preliminary cytotoxicity screening of novel compounds like this compound is a critical first step in the drug discovery pipeline to assess their potential as anticancer agents. This technical guide outlines the standard procedures for such a screening, presents available data on related compounds, and discusses potential mechanisms of action.

Cytotoxicity Data of Related Triterpenoids from Momordica charantia

While specific IC50 values for this compound are not available in the reviewed literature, studies on other triterpenoids from Momordica charantia demonstrate the cytotoxic potential of this compound class against various cancer cell lines. The following table summarizes the reported antiproliferative activities of these related compounds.

| Compound Name | Cancer Cell Line | Assay | IC50 (µM) |

| Charantagenin D | A549 (Lung Carcinoma) | MTT | 1.07 |

| U87 (Glioblastoma) | MTT | 1.08 | |

| Hep3B (Hepatoma) | MTT | 14.01 | |

| Compound 3 (unnamed) | HeLa (Cervical Cancer) | 11.18 | |

| Momordicine I | Normal cell lines | Reported as cytotoxic | |

| Kuguacin J | MCF-7 (Breast Cancer) | Data not specified | |

| WiDr (Colon Adenocarcinoma) | Data not specified | ||

| HEp-2 (Laryngeal Carcinoma) | Data not specified | ||

| Doay (Medulloblastoma) | Data not specified | ||

| Karaviloside III | MCF-7 (Breast Cancer) | 4.12 ± 0.27 | |

| HEp2 (Laryngeal Carcinoma) | 16.68 ± 2.07 |

Experimental Protocols for Cytotoxicity Screening

A typical preliminary cytotoxicity screening involves the use of in vitro cell-based assays to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, U87, Hep3B, HeLa, MCF-7) and a normal, non-cancerous cell line (e.g., HFF-1) should be used to assess both anticancer activity and general cytotoxicity.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-